molecular formula C7H7F3N2O B11720999 O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine

O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine

Cat. No.: B11720999
M. Wt: 192.14 g/mol
InChI Key: DLXZOAIEYVNWSP-UHFFFAOYSA-N
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Description

O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine typically involves the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine hydrochloride
  • 6-(trifluoromethyl)pyridine-3-carbaldehyde
  • 6-(trifluoromethyl)pyridine-3-amine

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxylamine group provides a reactive site for covalent modification of biological targets .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3H,4,11H2

InChI Key

DLXZOAIEYVNWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CON)C(F)(F)F

Origin of Product

United States

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